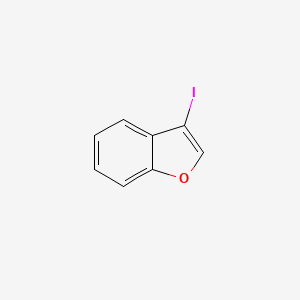
3-Iodobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodobenzofuran is an organic compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. The presence of an iodine atom at the third position of the benzofuran ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobenzofuran typically involves the halogenation of benzofuran derivatives. One common method is the halogen dance reaction, where 2-iodobenzofuran is treated sequentially with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran at -50°C, followed by the addition of an aldehyde. This process results in the formation of 2-substituted this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using similar methodologies but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions: 3-Iodobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds.
Halogen Dance Reactions: This involves the isomerization of halogenated aromatic substrates, allowing for further functionalization.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used in halogen dance reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Tetrahydrofuran (THF): Common solvent for these reactions.
Major Products Formed:
Substituted Benzofurans: Resulting from substitution reactions.
Biaryl Compounds: Formed through cross-coupling reactions.
Scientific Research Applications
3-Iodobenzofuran has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Industry: Utilized in the production of organic materials and polymers.
Mechanism of Action
The mechanism of action of 3-Iodobenzofuran in various reactions involves the activation of the iodine atom, which facilitates nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
2-Iodobenzofuran: Another iodinated benzofuran with the iodine atom at the second position.
3-Iodobenzothiophene: A sulfur-containing analog with similar reactivity.
3-Bromobenzofuran: A brominated analog with comparable chemical properties.
Uniqueness: 3-Iodobenzofuran is unique due to its specific reactivity profile, which allows for selective functionalization at the third position. This makes it a valuable intermediate for the synthesis of diverse organic compounds.
Properties
Molecular Formula |
C8H5IO |
|---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
3-iodo-1-benzofuran |
InChI |
InChI=1S/C8H5IO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
NMHAXIUYWNZZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


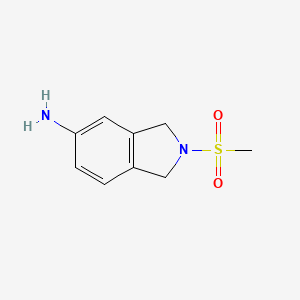
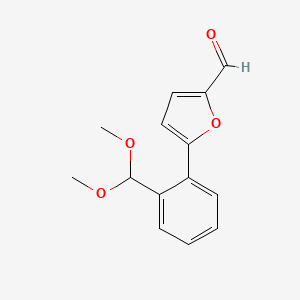
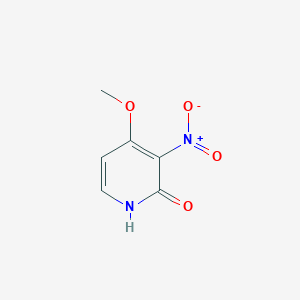



![4,5-Difluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B11763951.png)
![2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
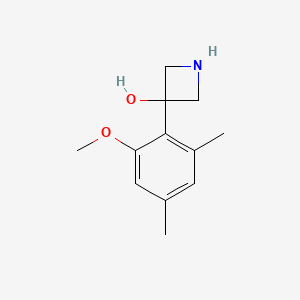
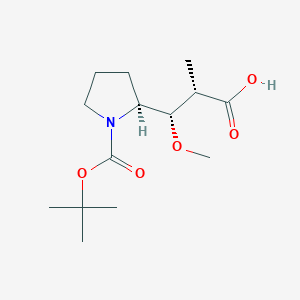
![6-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11763966.png)

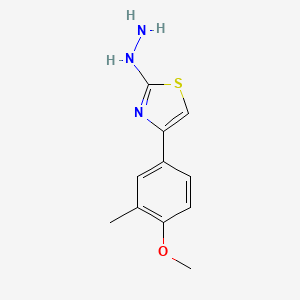
![6-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B11763984.png)
